

Causes and solutions for false positive Antistreptolysin O results

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Compound of Interest

Compound Name: Antilysin

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Technical Support Center: Antistreptolysin O (ASO) Testing

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential false positive results in Antistreptolysin O (ASO) testing.

Frequently Asked Questions (FAQs)

Q1: What is a false positive Antistreptolysin O (ASO) result?

A1: A false positive ASO result is an elevated ASO titer in the absence of a true recent infection with Group A, C, or G beta-hemolytic streptococci.[1][2] This indicates that the test is reacting to something other than the specific antibodies produced against streptolysin O.

Q2: What are the primary causes of false positive ASO results?

A2: False positive ASO titers can arise from several factors, including:

- **Physiological Conditions:** Liver disease and hyperlipidemia (high levels of lipids in the blood), particularly increased levels of beta-lipoprotein, are well-documented causes.[1][3][4]
- **Cross-Reactivity:** Antibodies present in other conditions, such as rheumatoid arthritis, tuberculosis, and in patients with paraproteinemia (e.g., multiple myeloma), can cross-react

with the ASO test components.[1]

- Sample Contamination: Pre-analytical errors such as bacterial contamination of the serum sample, for instance by *Bacillus cereus* or *Pseudomonas* species, can lead to falsely elevated ASO levels.[3][4][5]

Q3: How can we differentiate between a true positive and a false positive ASO result?

A3: Differentiating between a true and false positive requires a multi-step approach:

- Review Clinical History: A true positive is typically associated with a recent history of streptococcal infection (e.g., pharyngitis).
- Repeat Testing: A rising ASO titer in paired sera, collected 10-14 days apart, strongly suggests a recent infection.[1][6][7] A single high titer is less conclusive.
- Alternative Streptococcal Antibody Tests: Testing for other streptococcal antibodies, such as anti-deoxyribonuclease B (anti-DNase B), can be valuable. Combining ASO with anti-DNase B testing can increase the detection rate of recent streptococcal infections to approximately 95%.[1]
- Investigate Interfering Factors: If a false positive is suspected, investigate the presence of the conditions listed in Q2.

Q4: Can the ASO test be used to diagnose an active strep throat infection?

A4: No, the ASO test is not suitable for diagnosing an acute (current) strep throat infection. ASO antibodies typically take one to three weeks to develop after the initial infection.[1][7] For diagnosing an active infection, a throat culture or a rapid antigen detection test is the appropriate method.[7]

Troubleshooting Guides

Issue: Unexpectedly High ASO Titer with No Clinical Evidence of Recent Streptococcal Infection

This guide provides a step-by-step approach to investigate a suspected false positive ASO result.

Step 1: Pre-Analytical Check

- Objective: To rule out errors in sample collection and handling.
- Procedure:
 - Verify patient identification and sample labeling to prevent mix-ups.
 - Inspect the serum sample for visible signs of contamination, hemolysis, or lipemia (cloudiness).
 - Review the sample collection and storage records to ensure they adhered to protocol (e.g., proper temperature, timely processing).[\[8\]](#)
- Interpretation: Obvious signs of contamination or improper handling warrant a recollection of the sample if possible.

Step 2: Assess for Common Biological Interferences

- Objective: To identify the presence of known biological substances that can cause false positives.
- Procedure:
 - Lipemia/Hyperlipidemia: Visually inspect the serum for turbidity. If the sample is lipemic, proceed to the lipemia removal protocol.
 - Liver Disease: Review patient history or perform liver function tests (LFTs) if liver disease is suspected.
 - Paraproteinemia/Rheumatoid Factor: If the patient has a history of multiple myeloma, Waldenström's macroglobulinemia, or rheumatoid arthritis, consider the possibility of cross-reactivity.

Step 3: Laboratory Investigation to Resolve Interference

- Objective: To employ laboratory methods to mitigate the effects of interfering substances.

- Procedure:
 - For Lipemic Samples:
 - Centrifuge the sample at high speed (e.g., 10,000 x g for 15 minutes).[\[9\]](#)[\[10\]](#)
 - Carefully collect the clear infranatant (the layer below the lipid layer).
 - Re-run the ASO test on the cleared serum.
 - For Suspected Bacterial Contamination:
 - Perform a sterility test on an aliquot of the serum sample.
 - This involves culturing the serum in appropriate media (e.g., Soybean Casein Digest Medium and Fluid Thioglycollate Medium) and observing for microbial growth.
- Interpretation: A significant drop in the ASO titer after removing lipids or a positive sterility test can indicate the cause of the initial high result.

Step 4: Confirmatory Serological Testing

- Objective: To use alternative antibody tests to confirm a streptococcal infection.
- Procedure:
 - Test the sample for anti-DNase B antibodies.
 - If possible, obtain a convalescent blood sample 10-14 days after the initial sample and test both for ASO and anti-DNase B.
- Interpretation: A high anti-DNase B titer and/or a rising ASO titer between the paired samples provides strong evidence of a true recent streptococcal infection.

Data Presentation

Table 1: Common Causes of False Positive ASO Results

Cause	Mechanism of Interference	Recommended Initial Action
Liver Disease	Increased production of serum beta-lipoproteins which can non-specifically interact with test components.[1][3][4]	Review patient history and liver function tests.
Hyperlipidemia	High levels of lipids (lipoproteins) in the serum cause turbidity, which interferes with light-scattering based assays (nephelometry and turbidimetry).[9]	Visually inspect the sample for lipemia; perform a lipid removal protocol.
Bacterial Contamination	Bacterial proteins or enzymes in a contaminated sample may cross-react or interfere with the assay.[3][4][5]	Visually inspect the sample for turbidity; perform sterility testing.
Paraproteinemia	Monoclonal immunoglobulins (paraproteins) can cause non-specific precipitation of test reagents, leading to false signals in turbidimetric and nephelometric assays.[1]	Review patient history for conditions like multiple myeloma.
Rheumatoid Factor (RF)	RF can bind to the Fc portion of antibodies used in the assay, causing non-specific agglutination or signal generation.[1]	Consider the patient's clinical history for autoimmune diseases like rheumatoid arthritis.
Tuberculosis	The exact mechanism is not well-defined but is thought to involve cross-reactivity.[1]	Review patient's clinical history.

Table 2: Typical ASO Titer Reference Ranges

Age Group	Normal ASO Titer (IU/mL)
Adults	< 200[11]
Children (< 5 years)	< 100[11]
School-aged Children	Can be higher, up to 330 or more depending on the population.[5]
Note: Reference ranges can vary between laboratories and geographic locations. It is recommended that each laboratory establishes its own reference ranges.	

Experimental Protocols

Protocol 1: ASO Latex Agglutination Test (Qualitative & Semi-Quantitative)

This protocol is a generalized procedure for a common ASO testing method.

Materials:

- ASO latex reagent (polystyrene particles coated with streptolysin O)
- Positive and negative controls
- Patient serum samples
- Glass slide with reaction circles
- Stirring sticks
- Saline solution (for semi-quantitative testing)
- Pipettes

Procedure (Qualitative):

- Allow all reagents and samples to reach room temperature.
- Place one drop of the patient's serum onto a reaction circle on the glass slide.
- Add one drop of positive control and one drop of negative control to separate circles.
- Gently shake the ASO latex reagent and add one drop to each circle containing serum or control.
- Mix the serum/control and latex reagent using a clean stirring stick for each sample, spreading it over the entire area of the circle.
- Gently tilt and rotate the slide for two minutes and observe for agglutination (clumping).[\[12\]](#)

Procedure (Semi-Quantitative):

- If the qualitative test is positive, prepare serial dilutions of the patient's serum with saline (e.g., 1:2, 1:4, 1:8, etc.).
- Test each dilution as described in the qualitative procedure.
- The ASO titer is the reciprocal of the highest dilution that shows visible agglutination.[\[13\]](#)

Interpretation:

- Reactive (Positive): Agglutination indicates an ASO concentration of ≥ 200 IU/mL in the serum sample.[\[12\]](#)
- Nonreactive (Negative): A smooth or finely granular suspension with no visible agglutination.[\[12\]](#)

Protocol 2: Lipemia Removal by High-Speed Centrifugation

Materials:

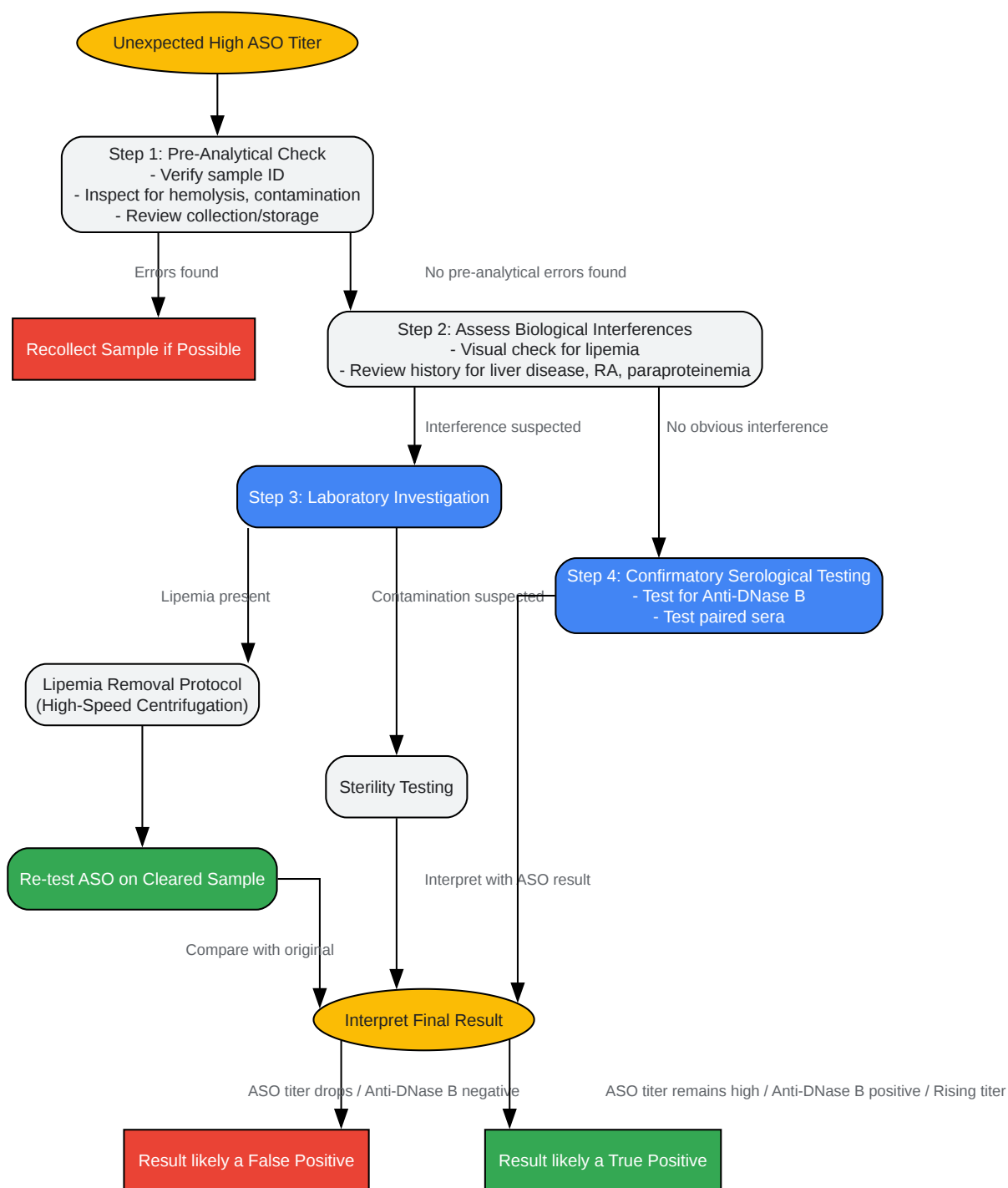
- Lipemic serum sample

- High-speed microcentrifuge
- Microcentrifuge tubes
- Fine-tipped pipette

Procedure:

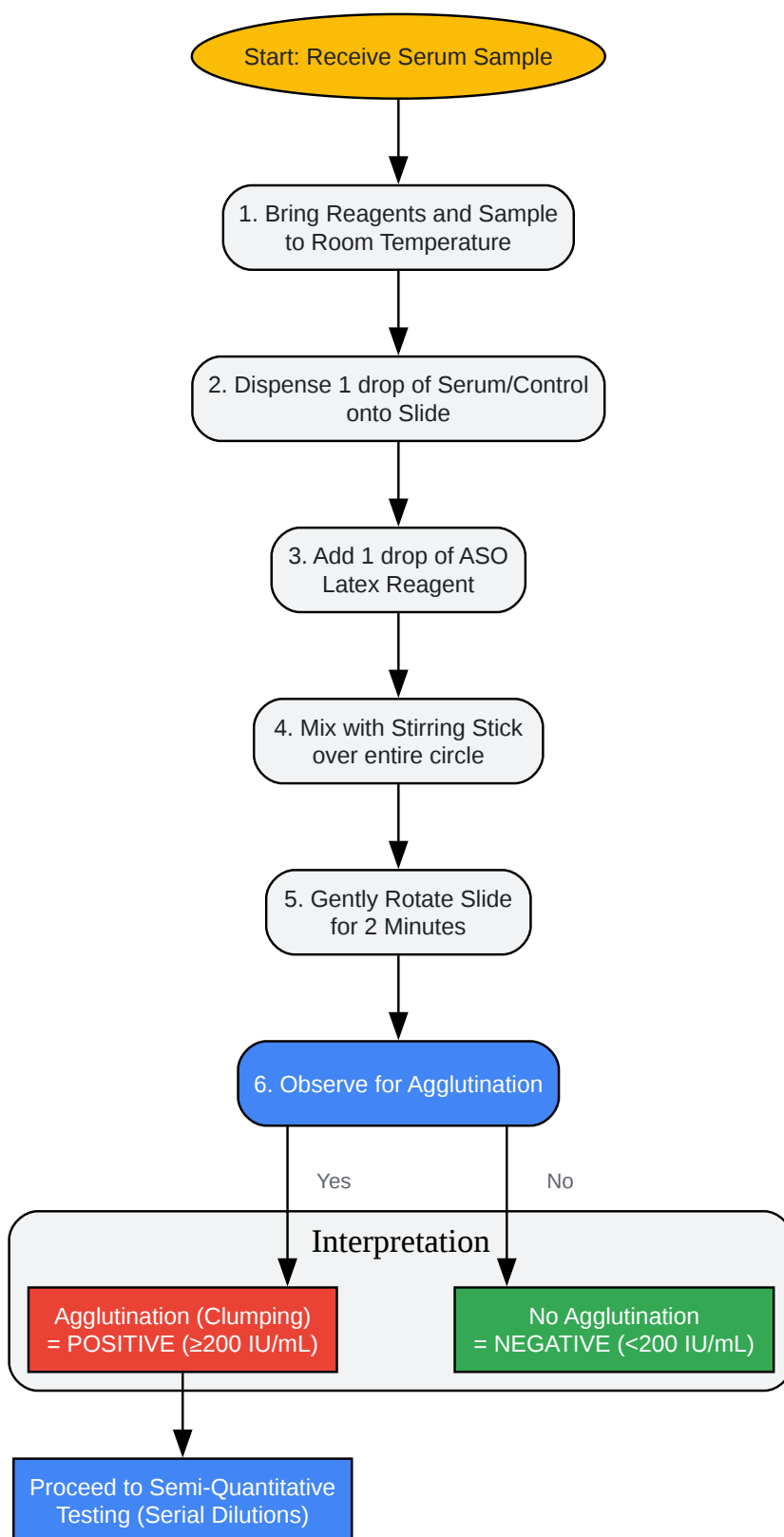
- Transfer an aliquot of the lipemic serum to a microcentrifuge tube.
- Centrifuge at high speed (e.g., 10,000 x g) for 15 minutes at room temperature.[9][10]
- After centrifugation, a layer of lipids should be visible at the top of the sample.
- Carefully aspirate the clear serum from below the lipid layer (the infranatant) using a fine-tipped pipette, avoiding the lipid layer.[14]
- Use the cleared serum for ASO re-testing.

Visualizations



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Caption: Troubleshooting workflow for unexpected high ASO results.



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